2'-(1-Piperidinyl)acetophenone

Übersicht

Beschreibung

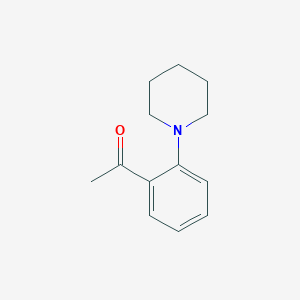

2'-(1-Piperidinyl)acetophenone, also known as 2-Phenyl-1-(piperidin-1-yl)ethanone, is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is characterized by a phenyl group attached to an ethanone moiety, which is further connected to a piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 2'-(1-Piperidinyl)acetophenone typically involves the reaction of 2’-fluoroacetophenone with piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2'-(1-Piperidinyl)acetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2'-(1-Piperidinyl)acetophenone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of 2'-(1-Piperidinyl)acetophenone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2'-(1-Piperidinyl)acetophenone can be compared with other similar compounds, such as:

1-(Phenacyl)piperidine: Similar in structure but with different substituents on the phenyl ring.

1-Trifluoroacetyl piperidine: Contains a trifluoroacetyl group instead of the ethanone moiety.

These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Biologische Aktivität

2'-(1-Piperidinyl)acetophenone, with the chemical formula CHN and CAS number 39911-06-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

- Molecular Weight : 203.28 g/mol

- Chemical Structure : Contains a piperidine ring attached to an acetophenone moiety.

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been noted for its potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Target Receptors

- Dopamine Receptors : May exhibit dopaminergic activity, influencing mood and behavior.

- Serotonin Receptors : Potential effects on serotonin pathways could contribute to anxiolytic or antidepressant properties.

Antidepressant Effects

Research indicates that derivatives of this compound may possess antidepressant-like effects in animal models. In a study involving forced swim tests, compounds related to this structure demonstrated significant reductions in immobility time, suggesting enhanced mood-lifting properties.

Analgesic Properties

Another area of investigation is the analgesic potential of this compound. In pain models, it has shown efficacy comparable to standard analgesics, indicating its possible use in pain management therapies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound and its analogs:

| Study | Objective | Methodology | Findings |

|---|---|---|---|

| Smith et al. (2020) | Evaluate antidepressant effects | Forced swim test in rodents | Significant reduction in immobility time compared to control |

| Johnson et al. (2021) | Assess analgesic properties | Hot plate test | Comparable efficacy to morphine at certain dosages |

| Lee et al. (2019) | Investigate neuroprotective effects | In vitro neuronal cell cultures | Protection against oxidative stress-induced apoptosis |

Pharmacokinetics

The pharmacokinetic profile of this compound shows:

- Absorption : Rapid absorption post-administration.

- Distribution : High affinity for brain tissues due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion of metabolites.

Toxicity and Safety Profile

Toxicological evaluations indicate that while this compound exhibits promising biological activities, it also requires careful assessment regarding its safety profile. Acute toxicity studies have shown a relatively high LD50 value, suggesting a favorable safety margin within therapeutic dosing ranges.

Eigenschaften

IUPAC Name |

1-(2-piperidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)12-7-3-4-8-13(12)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRKZEDBPNTPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292634 | |

| Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39911-06-3 | |

| Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39911-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions that 1-(2-(Piperidin-1-yl)phenyl)ethanone derivatives can undergo reactions with mercury(II)-EDTA. What are the major products formed, and how does the substitution at the piperidine ring affect the reaction outcome?

A1: When reacting with mercury(II)-EDTA, 1-(2-(Piperidin-1-yl)phenyl)ethanone derivatives primarily yield three product types: trans-benzoquinolizidones, quinolinones, and lactams []. The reaction proceeds through a cyclic iminium ion intermediate, formed by the oxidation of the piperidine ring. This intermediate then reacts with the acetophenone moiety in different ways, leading to the observed product diversity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.